4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is a chemical compound with the empirical formula C12H10Cl2N2O2 . It is a solid substance and is used for proteomics research applications .
Molecular Structure Analysis
The molecular weight of 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is 285.13 . The SMILES string representation of the molecule is O=C1C(Cl)=C(Cl)C=NN1CCOC2=CC=CC=C2 .Physical And Chemical Properties Analysis
4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is a solid substance . Its empirical formula is C12H10Cl2N2O2 and its molecular weight is 285.13 .Scientific Research Applications
Chemical Synthesis and Derivatives
Pyridazinones Halogenation : The halogenation process of 2-aryl-5-hydroxy-3(2H)-pyridazinones, a related compound, yields bromo and chloro derivatives. Excess chlorine or sulfuryl chloride leads to the production of 4,4-dichloro-pyridazine-dione. These derivatives are significant for further chemical studies and applications (Schober & Kappe, 1990).
Synthesis of Alkyl or Aryl Pyridazinyl Ethers : Alkyl or aryl pyridazinyl ethers are synthesized from 2-alkyl-4,5-dichloropyridazin-3(2H)-ones or 3,6-dichloropyridazine. This synthesis is crucial for developing various chemical compounds for further research and applications (Chung et al., 2005).
Reaction with Alkoxides and Alkylthiolates : The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates allows regiospecific displacement of chlorine atoms, which is key in the synthesis of specific chemical compounds (Lyga, 1988).
Biological and Pharmacological Research
Anticancer Activity and Molecular Docking Studies : New series of 3(2H)-one pyridazinone derivatives have shown potential anti-oxidant activity. These compounds were synthesized and demonstrated for in-vitro anti-oxidant activity. Molecular docking studies further enhance the understanding of their interaction with biological targets (Mehvish & Kumar, 2022).
Fungicidal and Genotoxic Activity : Some derivatives of 4,5-dichloro-3(2H)-pyridazinone have been tested for their fungicidal activity, showing significant results, particularly from the alkylsulfonyl-derivatives. The genotoxic activity of these compounds has also been evaluated, contributing to the understanding of their biological effects (Carmellino et al., 1993).
Antioxidant and Antimicrobial Activity : Novel analogues of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one have been synthesized and evaluated for antimicrobial and in-vitro antioxidant activities. These studies are crucial for the development of new therapeutic agents (Saini, Das, & Mehta, 2022).
Herbicide and Insecticide Development
- Herbicide and Insecticide Synthesis : The nucleophilic displacement chemistry of 4,5-dihalo-3-(2H)-pyridazinones, including 4,5-dichloro variants, has been utilized for synthesizing important herbicides and insecticides. This application highlights the agricultural significance of these compounds (Stevenson et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-8-15-16(12(17)11(10)14)6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFWQHIIOLHLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.